molecular formula C6H9NO2 B579245 Propanenitrile, 3-(2-oxopropoxy)- (9CI) CAS No. 19444-95-2

Propanenitrile, 3-(2-oxopropoxy)- (9CI)

Cat. No.: B579245
CAS No.: 19444-95-2
M. Wt: 127.143
InChI Key: YIYVXIWXWRWRAV-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(2-oxopropoxy)- (9CI) is a nitrile derivative featuring a propanenitrile backbone substituted with a 2-oxopropoxy group (CH3CO-O-). This functional group introduces both ether and ketone moieties, conferring unique reactivity and physicochemical properties. The ketone group enhances polarity and may facilitate nucleophilic reactions, while the nitrile group offers utility in synthetic pathways, such as cyanoalkylation or hydrolysis to carboxylic acids.

Properties

CAS No.

19444-95-2

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

3-(2-oxopropoxy)propanenitrile

InChI

InChI=1S/C6H9NO2/c1-6(8)5-9-4-2-3-7/h2,4-5H2,1H3

InChI Key

YIYVXIWXWRWRAV-UHFFFAOYSA-N

SMILES

CC(=O)COCCC#N

Synonyms

Propanenitrile, 3-(2-oxopropoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with Propanenitrile, 3-(2-oxopropoxy)- (9CI):

A. Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI) (CAS 18664-94-3)
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • Key Properties :
    • Two nitrile groups linked via a butanedioxy bridge.
    • XLogP3: 0 (indicating moderate hydrophilicity).
    • Topological Polar Surface Area (PSA): 66 Ų (due to ether and nitrile groups).
  • Applications: Used in electrochemistry, nanoparticle synthesis, and as a precursor in organic synthesis .
B. Propanenitrile,3-(nonyloxy) (CAS 5327-01-5)
  • Molecular Formula: C12H23NO
  • Molecular Weight : 197.32 g/mol
  • Key Properties: Long nonyloxy chain increases hydrophobicity (XLogP3 ≈ 3.5). PSA: ~40 Ų (lower polarity due to alkyl dominance).
  • Applications : Likely used as a solvent or surfactant in industrial processes .
C. Propanenitrile,3-[(1,1-dimethyl-2-propyn-1-yl)oxy]- (CAS 15496-08-9)
  • Molecular Formula: C8H11NO
  • Molecular Weight : 137.18 g/mol
  • Key Properties :
    • Alkynyl substituent introduces sp-hybridized carbon, enhancing reactivity.
    • XLogP3: ~1.5 (moderate lipophilicity).
  • Applications: Potential use in click chemistry or as a building block for pharmaceuticals .
D. 2-Propenenitrile, 3-(4-formylphenyl)-, (2E)- (CAS 79382-88-0)
  • Molecular Formula: C10H7NO
  • Molecular Weight : 157.17 g/mol
  • Key Properties :
    • Conjugated system (α,β-unsaturated nitrile) with a formyl group.
    • High electrophilicity due to electron-withdrawing groups.
  • Applications : Intermediate in polymer chemistry or drug design .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight XLogP3 PSA (Ų) Key Functional Groups Applications
Propanenitrile,3-(2-oxopropoxy)- C6H9NO2 (estimated) ~127.14 (estimated) ~0.5 ~75 Nitrile, ether, ketone Synthetic intermediates, pharmaceuticals (inferred)
3,3'-[1,4-Butanediyldioxy]bis- C10H16N2O2 196.25 0 66 Dual nitriles, ethers Electrochemistry, nanomaterials
3-(Nonyloxy)propanenitrile C12H23NO 197.32 ~3.5 ~40 Long alkyl chain, nitrile Solvents, surfactants
3-(Alkynyloxy)propanenitrile C8H11NO 137.18 ~1.5 ~50 Nitrile, alkyne Click chemistry
4-Formylphenylpropenenitrile C10H7NO 157.17 ~1.2 ~55 Nitrile, formyl, conjugated Polymers, drug precursors

Key Differentiators of Propanenitrile, 3-(2-oxopropoxy)-

Reactivity : The ketone group (2-oxopropoxy) enhances electrophilicity compared to simple alkoxy derivatives, enabling reactions like nucleophilic additions or condensations.

Polarity : Higher PSA (~75 Ų) than butanedioxy-linked analogs (66 Ų) due to the ketone’s oxygen, improving solubility in polar solvents.

Molecular Weight: Lower molecular weight (~127 g/mol) vs.

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